5-Morpholin-4-YL-5-oxopentanoic acid
Overview
Description
5-Morpholin-4-YL-5-oxopentanoic acid is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by the presence of a morpholine ring and a ketone functional group, which contribute to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
The primary target of 5-Morpholin-4-YL-5-oxopentanoic acid is succinate dehydrogenase (SDH) . SDH is an enzyme complex that plays a crucial role in both the tricarboxylic acid (TCA) cycle and the respiration chain .
Mode of Action
This compound acts as a succinate dehydrogenase inhibitor (SDHI) . The compound binds to the SDH enzyme, disrupting its function . This disruption affects the mitochondrial TCA cycle and respiration chain, leading to the inhibition of fungal growth .
Biochemical Pathways
The main biochemical pathway affected by this compound is the TCA cycle . By inhibiting SDH, the compound disrupts the TCA cycle, which is essential for energy production in cells . This disruption also affects the respiration chain, further hindering energy production and leading to cell death .
Pharmacokinetics
The compound’s molecular weight is201.2197 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The primary result of this compound’s action is the inhibition of fungal growth . By disrupting the TCA cycle and respiration chain, the compound deprives fungal cells of the energy they need to grow and reproduce .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Morpholin-4-YL-5-oxopentanoic acid typically involves the reaction of morpholine with a suitable precursor that contains a ketone group. One common method involves the condensation of morpholine with a pentanoic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize high-purity starting materials and advanced purification techniques to ensure the final product meets stringent quality standards. The use of automated reactors and real-time monitoring systems helps optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions
5-Morpholin-4-YL-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include alkyl halides and acyl chlorides, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can lead to a wide variety of substituted morpholine derivatives.
Scientific Research Applications
5-Morpholin-4-YL-5-oxopentanoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research has explored its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler compound containing only the morpholine ring.
Pentanoic Acid: A simpler compound containing only the pentanoic acid structure.
N-Methylmorpholine: A derivative of morpholine with a methyl group substitution.
Uniqueness
5-Morpholin-4-YL-5-oxopentanoic acid is unique due to the combination of the morpholine ring and the ketone group, which confer distinct chemical properties and reactivity. This combination allows it to participate in a wider range of chemical reactions and interact with a broader array of molecular targets compared to its simpler counterparts.
Properties
IUPAC Name |
5-morpholin-4-yl-5-oxopentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c11-8(2-1-3-9(12)13)10-4-6-14-7-5-10/h1-7H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGIUIFMGXFFOEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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